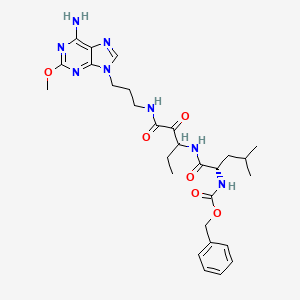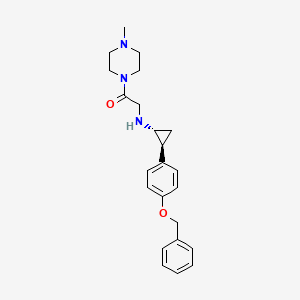![molecular formula C18H15N3O B10772929 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)
2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 42, identified by the PubMed ID 26938474, is a synthetic organic molecule. It is an inhibitor of branched chain aminotransferase 2, also known as branched chain aminotransferase mitochondrial. This enzyme plays a crucial role in the metabolism of branched-chain amino acids. Compound 42 was identified by GlaxoSmithKline in a fragment screening and structure-activity relationship study aimed at discovering inhibitors of branched chain aminotransferase 2.
準備方法
The synthetic route for compound 42 involves several steps. The key intermediate is 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one. The synthesis begins with the preparation of the pyrazole ring, followed by its attachment to a phenyl ring. The final step involves the formation of the tetrahydroisoquinolinone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
化学反応の分析
Compound 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Compound 42 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of branched chain aminotransferase 2 and its effects on amino acid metabolism.
Biology: The compound is used in biological studies to understand the role of branched chain aminotransferase 2 in cellular processes.
Medicine: Due to its potential anti-obesity effects, compound 42 is being investigated for its therapeutic applications in weight management and metabolic disorders.
作用機序
Compound 42 exerts its effects by inhibiting the activity of branched chain aminotransferase 2. This enzyme is involved in the catabolism of branched-chain amino acids, which are essential for various metabolic processes. By inhibiting this enzyme, compound 42 disrupts the normal metabolism of these amino acids, leading to potential therapeutic effects such as weight loss. The molecular targets and pathways involved include the branched-chain amino acid catabolic pathway and related metabolic processes .
類似化合物との比較
Compound 42 is unique in its specific inhibition of branched chain aminotransferase 2. Similar compounds include other inhibitors of branched chain aminotransferase 2, such as compound 27 and other analogs identified in structure-activity relationship studies. These compounds share a similar core structure but may differ in their functional groups and overall potency. The uniqueness of compound 42 lies in its specific binding affinity and inhibitory activity against branched chain aminotransferase 2 .
特性
分子式 |
C18H15N3O |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
2-[4-(1H-pyrazol-5-yl)phenyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C18H15N3O/c22-18-16-4-2-1-3-13(16)10-12-21(18)15-7-5-14(6-8-15)17-9-11-19-20-17/h1-9,11H,10,12H2,(H,19,20) |
InChIキー |
NEEFLDGZGNPYSN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-chlorophenyl) N-methyl-N-[4-[5-[methyl(propyl)amino]pent-1-ynyl]cyclohexyl]carbamate](/img/structure/B10772848.png)


![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)
![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)
![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)